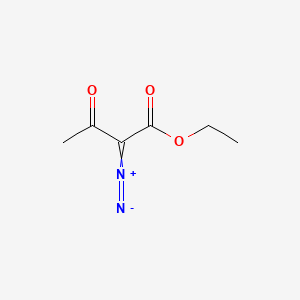
Butanoic acid, 2-diazo-3-oxo-, ethyl ester
Overview
Description
“Butanoic acid, 2-diazo-3-oxo-, ethyl ester” is a chemical compound with the molecular formula C6H8N2O3 . It’s also known as Ethyl diazoacetoacetate .
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 2-diazo-3-oxo-, ethyl ester” consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 156.13900, a density of 1.131 g/mL at 25ºC (lit.), and a flash point of 185 °F .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Butanoic acid, 2-diazo-3-oxo-, ethyl ester serves as a versatile reagent in organic synthesis. Its diazo group (–N₂) allows for efficient transformations, such as cyclopropanation, carbene insertion, and C–H functionalization. Researchers employ it to create complex molecules and explore novel reaction pathways .
Cyclopropanation Reactions
The diazo functionality in this compound readily forms cyclopropanes when reacting with alkenes or alkynes. These three-membered rings are valuable intermediates in natural product synthesis and pharmaceutical development. Ethyl 2-diazo-3-oxobutanoate facilitates the construction of strained cyclopropane rings .
Photocatalysis and Light-Driven Processes
Researchers have harnessed the photochemical properties of this compound. Under UV or visible light, it generates carbenes, which can insert into C–H bonds or participate in other photochemical reactions. These light-driven processes find applications in green chemistry and materials science .
Medicinal Chemistry and Drug Discovery
The unique reactivity of ethyl 2-diazo-3-oxobutanoate makes it an attractive candidate for drug development. Medicinal chemists explore its potential as a building block for designing bioactive compounds. By modifying the diazo group, they can create analogs with desired pharmacological properties .
Materials Science and Surface Modification
Surface functionalization plays a crucial role in materials science. Researchers use this compound to modify surfaces, such as metal nanoparticles or polymer films. The diazo group allows covalent attachment to various substrates, enhancing material properties or enabling specific interactions .
Stable Isotope Labeling in Metabolomics
In metabolomics studies, stable isotope labeling helps track metabolic pathways. Ethyl 2-diazo-3-oxobutanoate, when isotopically labeled, can serve as a precursor for specific metabolic intermediates. Researchers use it to study cellular metabolism and identify key biochemical pathways .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-diazo-3-oxobutanoate, also known as Butanoic acid, 2-diazo-3-oxo-, ethyl ester, primarily targets alcohols . The nature of the alcohol substrate determines the direction of the reaction .
Mode of Action
The compound interacts with its targets through a copper(II) trifluoromethanesulfonate catalyzed reaction . This interaction results in the formation of corresponding ethyl 2-alkoxy-3-oxobutanoates . When a 1,3-dioxolane or 1,3-dioxane fragment is introduced into the alcohol molecule, the reaction direction changes towards the formation of polyoxa macrocycles .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the formal insertion of the diazo ester into the carbon-oxygen bond . This leads to the formation of polyoxa macrocycles , which are products of the reaction.
Pharmacokinetics
The compound has a molecular weight of 15613900 and a density of 1131 g/mL at 25ºC . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of Ethyl 2-diazo-3-oxobutanoate’s action primarily involve the transformation of alcohols into corresponding ethyl 2-alkoxy-3-oxobutanoates . When a 1,3-dioxolane or 1,3-dioxane fragment is present in the alcohol molecule, polyoxa macrocycles are formed .
Action Environment
It’s known that the structure of the alcohol substrate plays a significant role in determining the direction of the reaction .
properties
IUPAC Name |
ethyl 2-diazo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-11-6(10)5(8-7)4(2)9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTPSIXYXYNAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2009-97-4 | |
| Record name | ETHYL DIAZOACETOACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2415426.png)
![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)
![6-ethyl 3-methyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415429.png)
![N-(3-chlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2415430.png)


![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2415433.png)

![(E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2415437.png)

![4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid](/img/structure/B2415440.png)
![1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2415441.png)
